N-cyclopropyl-5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyrimidin-2-amine
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Overview
Description
N-cyclopropyl-5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine core substituted with a cyclopropyl group and a pyrrolo[2,3-b]pyridine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of N-cyclopropyl-5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyrimidin-2-amine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) that are found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the FGFR undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound acts as a potent inhibitor of FGFR1, 2, and 3 , thereby disrupting these signaling pathways.
Biochemical Pathways
The inhibition of FGFR by this compound affects several biochemical pathways. The most significant of these is the disruption of the FGF–FGFR axis, which plays a crucial role in various physiological processes . This disruption can lead to the inhibition of cell proliferation and migration, angiogenesis, and other processes regulated by this pathway .
Pharmacokinetics
It is noted that the compound has a low molecular weight , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
In vitro studies have shown that this compound inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis . It also significantly inhibits the migration and invasion of these cells .
Action Environment
It is known that the expression of fgfr isoforms can vary under different conditions , which could potentially influence the compound’s action.
Biochemical Analysis
Biochemical Properties
N-cyclopropyl-5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyrimidin-2-amine interacts with the fibroblast growth factor receptor (FGFR) signaling pathway . This pathway plays an essential role in various biological processes, including organ development, cell proliferation and migration, and angiogenesis . The compound’s interaction with this pathway suggests it may have a role in these processes.
Cellular Effects
The effects of this compound on cells are primarily related to its impact on the FGFR signaling pathway . By interacting with this pathway, the compound can influence cell function, potentially affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the FGFR signaling pathway . The compound may bind to FGFRs, leading to changes in gene expression and potentially influencing enzyme activity .
Metabolic Pathways
The compound’s interaction with the FGFR signaling pathway suggests it may be involved in related metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyrimidin-2-amine typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the pyrimidine core: This can be achieved through a condensation reaction between appropriate amines and carbonyl compounds under acidic or basic conditions.
Introduction of the cyclopropyl group: Cyclopropylation can be performed using cyclopropyl halides in the presence of a base.
Attachment of the pyrrolo[2,3-b]pyridine moiety: This step often involves a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a boronic acid and a halide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine core, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-cyclopropyl-5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.
Industry: Utilized in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit kinase inhibitory activity and are used in cancer research.
Pyrrolopyrazine derivatives: Known for their biological activities and potential therapeutic applications.
Uniqueness
N-cyclopropyl-5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its cyclopropyl group and pyrrolo[2,3-b]pyridine moiety contribute to its potency and selectivity as a kinase inhibitor, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
N-cyclopropyl-5-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5/c1-2-12(1)19-14-17-7-11(8-18-14)10-5-9-3-4-15-13(9)16-6-10/h3-8,12H,1-2H2,(H,15,16)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHLGOQNPJYFBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC=C(C=N2)C3=CN=C4C(=C3)C=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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